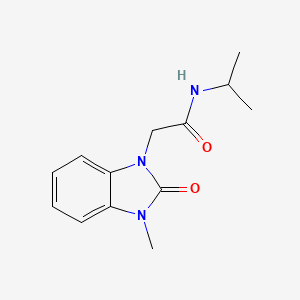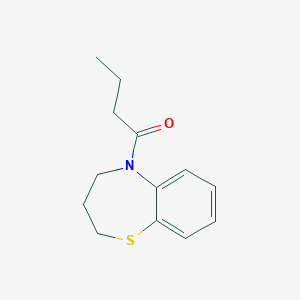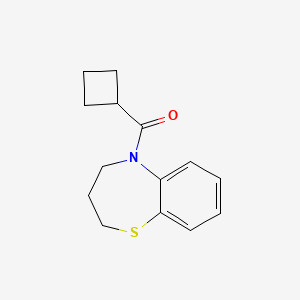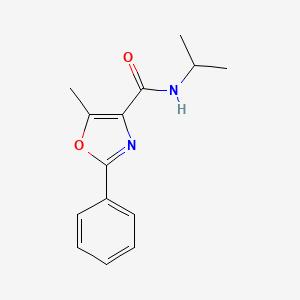![molecular formula C12H15NO2S B7471779 4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
4-[4-(Methylthio)benzoyl]morpholine
Vue d'ensemble
Description
4-[4-(Methylthio)benzoyl]morpholine, also known as MMBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBM is a member of the morpholine family of compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-[4-(Methylthio)benzoyl]morpholine is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complex can then interact with various biological molecules, leading to the observed biological effects of 4-[4-(Methylthio)benzoyl]morpholine.
Biochemical and Physiological Effects:
4-[4-(Methylthio)benzoyl]morpholine has been shown to exhibit various biochemical and physiological effects. For example, 4-[4-(Methylthio)benzoyl]morpholine has been found to induce apoptosis in cancer cells, potentially making it a useful therapeutic agent for cancer treatment. 4-[4-(Methylthio)benzoyl]morpholine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(Methylthio)benzoyl]morpholine in lab experiments is its high stability and solubility in water, which makes it easy to handle and use in various assays. However, one limitation of 4-[4-(Methylthio)benzoyl]morpholine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-[4-(Methylthio)benzoyl]morpholine. One area of interest is the development of 4-[4-(Methylthio)benzoyl]morpholine-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the mechanism of action of 4-[4-(Methylthio)benzoyl]morpholine, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the potential toxicity of 4-[4-(Methylthio)benzoyl]morpholine and its effects on human health.
Applications De Recherche Scientifique
4-[4-(Methylthio)benzoyl]morpholine has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most notable applications of 4-[4-(Methylthio)benzoyl]morpholine is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. 4-[4-(Methylthio)benzoyl]morpholine has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, 4-[4-(Methylthio)benzoyl]morpholine has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
(4-methylsulfanylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-4-2-10(3-5-11)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYBPHTHJGWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Methylthio)phenyl]carbonyl}morpholine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)


![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)


![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)
